
Temozolomide Acid
描述
准备方法
合成路线和反应条件
替莫唑胺酸可以通过替莫唑胺的水解合成。 该反应在生理 pH 值下自发发生,并在弱碱性条件下得到增强 . 该过程涉及将替莫唑胺转化为其活性代谢物 5-(3-甲基三氮烯-1-基)咪唑-4-甲酰胺,随后转化为替莫唑胺酸 .
工业生产方法
替莫唑胺酸的工业生产通常涉及在特定 pH 条件下对替莫唑胺进行受控水解。 然后使用标准色谱技术分离和纯化该化合物 .
化学反应分析
科学研究应用
Treatment of Brain Tumors
Temozolomide is most commonly used for:
- Glioblastoma Multiforme : Standard first-line treatment combined with radiotherapy.
- Refractory Anaplastic Astrocytoma : Used when other treatments fail.
Clinical trials have shown that temozolomide combined with tumor-treating fields (TTFields) significantly improves progression-free survival and overall survival compared to temozolomide alone .
Combination Therapies
Research has explored various combination therapies involving temozolomide:
- With Radiation Therapy : Concurrent administration with radiotherapy has shown improved outcomes in patients .
- With Other Chemotherapeutics : Studies have investigated its efficacy in combination with agents like 13-cis-retinoic acid, demonstrating enhanced antitumor activity .
Topical and Transdermal Applications
Recent studies have focused on developing temozolomide esters for topical application, particularly for skin cancers. These formulations are designed to enhance skin permeability and deliver active temozolomide more effectively to tumor sites . Preclinical trials indicated significant tumor growth inhibition in models treated with these esters.
Nanotechnology in Drug Delivery
Drug delivery nanosystems (DDNs) are being investigated to improve the pharmacokinetics of temozolomide. These systems aim to enhance drug stability, control release profiles, and target delivery to tumor sites, potentially increasing therapeutic efficacy while reducing side effects .
Resistance Mechanisms
Despite its effectiveness, resistance to temozolomide remains a significant challenge. Mechanisms include:
- O6-Methylguanine-DNA Methyltransferase (MGMT) : High expression of this DNA repair enzyme can lead to resistance by repairing the damage caused by temozolomide .
- Mismatch Repair Deficiencies : Tumors with defects in mismatch repair pathways may exhibit altered sensitivity to the drug.
Understanding these mechanisms has led to strategies aimed at overcoming resistance, such as combining temozolomide with MGMT inhibitors or other agents that target DNA repair pathways.
Efficacy in Diverse Tumor Types
Temozolomide has shown activity against various malignancies beyond gliomas, including:
- Metastatic Melanoma : Demonstrated significant efficacy in clinical trials compared to traditional agents like dacarbazine .
- Other Solid Tumors : Ongoing research continues to evaluate its potential in treating lung, colon, and ovarian cancers.
Patient Outcomes
A comprehensive analysis of clinical trials indicates that patients receiving combination therapies involving temozolomide often experience improved survival rates compared to those receiving monotherapy .
作用机制
替莫唑胺酸通过烷基化 DNA 发挥作用。 它将甲基转移到鸟嘌呤的 N7 和 O6 位置以及腺嘌呤的 O3 位置 . 这种甲基化导致 DNA 复制过程中碱基配对错误,导致 DNA 损伤和凋亡 . 主要的分子靶标是 DNA 碱基,涉及的途径包括 DNA 损伤反应和修复机制 .
相似化合物的比较
类似化合物
替莫唑胺: 母体化合物,也是用于癌症治疗的烷化剂.
达卡巴嗪: 另一种具有类似抗癌特性的烷化剂.
丙卡巴肼: 用于治疗霍奇金淋巴瘤的烷化剂.
独特性
替莫唑胺酸的独特性在于它作为替莫唑胺的代谢物形成,并在 DNA 碱基烷基化中发挥特定作用 . 与其他烷化剂不同,它是通过非酶促水解过程形成的,使其在作用机制和代谢途径方面独树一帜 .
生物活性
Temozolomide (TMZ) is an oral alkylating agent primarily used in the treatment of high-grade gliomas, particularly glioblastoma multiforme (GBM). Its active form, temozolomide acid, exerts its biological activity by methylating DNA, which leads to cytotoxic effects in cancer cells. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, resistance mechanisms, and combination therapies.
Temozolomide is a prodrug that undergoes spontaneous conversion to its active form, which methylates DNA at the O6 position of guanine. This methylation results in DNA strand breaks and ultimately induces apoptosis in tumor cells. The effectiveness of TMZ is influenced by several factors:
- pH Sensitivity : The activity of TMZ is pH-dependent; it is more effective in slightly basic conditions typically found in tumor cells compared to normal cells .
- Blood-Brain Barrier Penetration : Due to its lipophilic nature and small molecular size, TMZ effectively crosses the blood-brain barrier, making it suitable for treating CNS tumors .
Clinical Efficacy
TMZ has shown significant efficacy in various clinical settings:
- Efficacy in Gliomas : In a systematic review, TMZ demonstrated increased progression-free survival (PFS) in patients with recurrent malignant gliomas. Specifically, it was noted that patients who had not undergone prior chemotherapy had a more pronounced response .
- Combination Therapies : Studies have explored the combination of TMZ with other agents:
- Valproic Acid : A study indicated that valproic acid enhances the antitumor effects of TMZ by promoting apoptosis through p53 activation .
- 13-cis-Retinoic Acid : A Phase II trial assessed the combination of TMZ and 13-cis-retinoic acid, showing promising results in terms of efficacy and tolerability in recurrent malignant gliomas .
Resistance Mechanisms
Despite its efficacy, resistance to TMZ poses a significant challenge. Several mechanisms have been identified:
- O6-Methylguanine-DNA Methyltransferase (MGMT) : High levels of MGMT expression can repair the DNA damage caused by TMZ, leading to treatment failure. Patients with MGMT promoter methylation tend to respond better to TMZ therapy .
- Mismatch Repair (MMR) Deficiency : Tumors with MMR deficiency show different responses to TMZ, often resulting in increased sensitivity due to impaired repair mechanisms .
Table 1: Summary of Key Studies on Temozolomide
Study | Year | Population | Treatment Regimen | Key Findings |
---|---|---|---|---|
Stupp et al. | 2009 | GBM patients | Postoperative RT + TMZ | Improved overall survival compared to RT alone |
Newlands et al. | 1997 | Various cancers | Dosing schedule comparison | Identified schedule dependency for efficacy |
Valproic Acid Study | 2021 | GBM patients | TMZ + Valproic Acid | Enhanced survival benefit linked to p53 status |
属性
IUPAC Name |
3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O3/c1-10-6(14)11-2-7-3(5(12)13)4(11)8-9-10/h2H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTMIOYTNALQAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N2C=NC(=C2N=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150614 | |
Record name | Temozolomide acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113942-30-6 | |
Record name | Temozolomide acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113942306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Temozolomide acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-4-Oxoimidazo[5,1-d][1,2,3,5]Tetrazine-8-Carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEMOZOLOMIDE ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M35A7FW55W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。